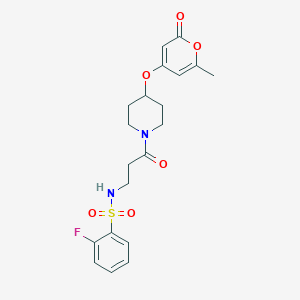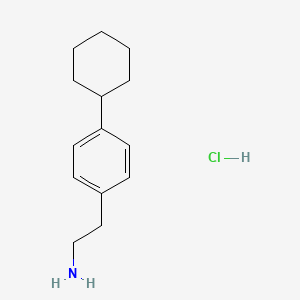
2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for a similar compound, 1-(4-cyclohexylphenyl)ethan-1-amine, is1S/C14H21N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3 . This provides a detailed description of the molecular structure. Physical and Chemical Properties Analysis
The molecular weight of 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride is 239.79 . More detailed physical and chemical properties are not available in the literature.Aplicaciones Científicas De Investigación
Radical Transfer Hydroamination
A study by Guin et al. (2007) explored the use of aminated cyclohexadienes, similar in structural relevance to "2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride," in radical transfer hydroaminations. This process involves the synthesis of new 1-aminated-2,5-cyclohexadienes, which are then used in hydroaminations of unactivated and electron-rich double bonds. The study highlighted the good yields obtained using thiols as polarity reversal catalysts and the excellent anti-Markovnikov selectivity of the radical hydroamination. Functional groups such as alcohols, silyl ethers, phosphonates, and amides were found to be tolerant under the reaction conditions, providing insights into potential applications in synthetic chemistry (Guin et al., 2007).
Carbene-Catalyzed α-Carbon Amination
Huang et al. (2019) developed a carbene-catalyzed α-carbon amination of chloroaldehydes, utilizing cyclohexadiene-1,2-diimines as amination reagents. This innovative approach affords optically enriched dihydroquinoxalines, core structures in various natural products and synthetic bioactive molecules. This methodology opens up new avenues for the synthesis of complex nitrogen-containing heterocycles with potential pharmaceutical applications (Huang et al., 2019).
Functionalized Macrocycles from Tetra-amines
The work by Bernhardt et al. (2004) on the synthesis of functionalized macrocycles from tetra-amine derivatives sheds light on the versatility of amines in creating complex cyclic structures. This research demonstrates how ethane-1,2-diamine reacts with 3,3'-dichloropivalic acid to yield isomeric tetra-amine derivatives, which can further react to form cyclam-like macrocycles. These macrocycles, with pendent-arm features, highlight the potential of amines in developing novel ligands for catalysis and material science applications (Bernhardt et al., 2004).
Hydrogen Bonding in Aminated Compounds
A study focused on hydrogen bonding in 4-aminophenyl ethanol, a compound with functional groups similar to "this compound," provides insights into the complex hydrogen-bonding capabilities of such amines. This research could have implications for understanding the intermolecular interactions in systems involving aminated compounds, relevant for materials science and pharmaceutical formulations (Obenchain et al., 2015).
Propiedades
IUPAC Name |
2-(4-cyclohexylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h6-9,13H,1-5,10-11,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKUMMVPMODLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
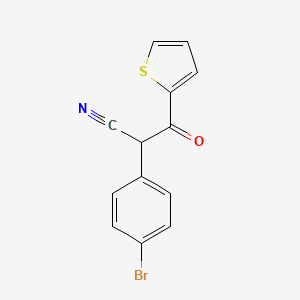
![N-cycloheptyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2749451.png)
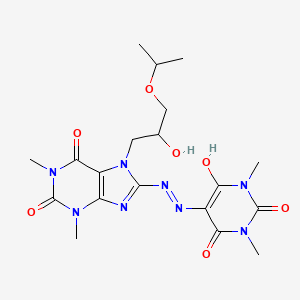
![4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B2749454.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2749456.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2749457.png)
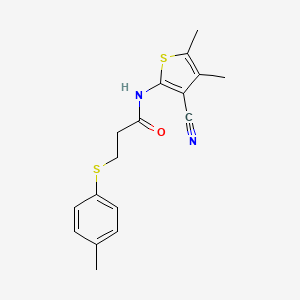
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2749460.png)
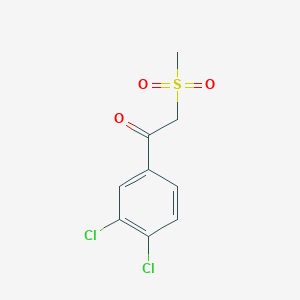
![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749462.png)
![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2749463.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2749464.png)
![4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine](/img/structure/B2749467.png)
